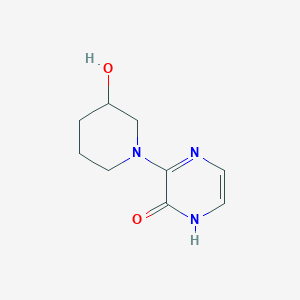

3-(3-Hydroxypiperidin-1-yl)-1,2-Dihydropyrazin-2-on

Übersicht

Beschreibung

3-(3-Hydroxypiperidin-1-yl)-1,2-dihydropyrazin-2-one is a useful research compound. Its molecular formula is C9H13N3O2 and its molecular weight is 195.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-(3-Hydroxypiperidin-1-yl)-1,2-dihydropyrazin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Hydroxypiperidin-1-yl)-1,2-dihydropyrazin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Arzneimittelentwicklung

Piperidine, zu denen auch „3-(3-Hydroxypiperidin-1-yl)-1,2-Dihydropyrazin-2-on“ gehört, zählen zu den wichtigsten synthetischen Fragmenten für die Entwicklung von Arzneimitteln . Sie spielen eine bedeutende Rolle in der pharmazeutischen Industrie . Ihre Derivate sind in mehr als zwanzig Klassen von Arzneimitteln vorhanden .

Biologische Bewertung potenzieller Medikamente

Die pharmazeutischen Anwendungen von synthetischen und natürlichen Piperidinen, darunter „this compound“, wurden in jüngsten wissenschaftlichen Fortschritten behandelt . Zu diesen Fortschritten gehören die Entdeckung und biologische Bewertung potenzieller Medikamente, die die Piperidin-Gruppierung enthalten .

Organische Leuchtdioden (OLEDs)

Die Entwicklung und Synthese von 1,3-Diketonen, zu denen auch „this compound“ gehört, haben ein großes Potenzial als vielseitige Bausteine für die Konstruktion hoch emittierender Metallkomplexe . Diese Komplexe können in organischen Leuchtdioden (OLEDs) verwendet werden .

Farbstoff-sensibilisierte Solarzellen

Aromatische β-Diketone, darunter „this compound“, gelten als vielversprechende Liganden für die Erzeugung starklichtabsorbierender Metallkomplexe . Diese Komplexe können in farbstoffsensibilisierten Solarzellen eingesetzt werden .

Synthese biologisch aktiver Piperidine

Die Entwicklung schneller und kostengünstiger Verfahren zur Synthese substituierter Piperidine, darunter „this compound“, ist eine wichtige Aufgabe der modernen organischen Chemie . Diese Verfahren können bei der Synthese biologisch aktiver Piperidine helfen .

Zytotoxische Aktivität

Indol-Derivate, darunter „this compound“, wurden auf zytotoxische Aktivität untersucht . Die Zytotoxizität der Verbindung war abhängig von drei Zelllinien: menschliche Leber (HUH7), Brust (MCF7) und Kolon (HCT116) .

Wirkmechanismus

Target of Action

It is known that piperidine derivatives, which include this compound, are present in more than twenty classes of pharmaceuticals . They play a significant role in drug design and have a wide range of pharmacological applications .

Mode of Action

It is known that piperidine derivatives are used as starting components for chiral optimization . The piperidine ring is essential for this process .

Biochemical Pathways

Piperidine derivatives are known to have a broad spectrum of biological activities , suggesting that they may interact with multiple biochemical pathways.

Result of Action

Given the broad spectrum of biological activities associated with piperidine derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.

Eigenschaften

IUPAC Name |

3-(3-hydroxypiperidin-1-yl)-1H-pyrazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2/c13-7-2-1-5-12(6-7)8-9(14)11-4-3-10-8/h3-4,7,13H,1-2,5-6H2,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCWZPPJEMWLUCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NC=CNC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzyl 4,7-diazaspiro[2.5]octane-7-carboxylate hydrochloride](/img/structure/B1449585.png)

![[1-(Butane-1-sulfonyl)pyrrolidin-3-yl]methanamine hydrochloride](/img/structure/B1449591.png)

![2-(5-Fluoropyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1449592.png)

![3H-Benzo[4,5]furo[3,2-d]pyrimidin-4-one](/img/structure/B1449600.png)

![2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]-4-methylpentanoic acid](/img/structure/B1449603.png)